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Compound of Interest

Compound Name: 4-Methylheptane

Cat. No.: B1211382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methylheptane, a branched alkane. The document details its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its

identification and analysis in complex mixtures.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Methylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Protons Chemical Shift (δ, ppm) Multiplicity

-CH₃ (C1 & C7) ~ 0.88 Triplet

-CH₃ (on C4) ~ 0.85 Doublet

-CH₂- (C2, C3, C5, C6) ~ 1.25 Multiplet

-CH- (C4) ~ 1.15 Multiplet
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Note: Chemical shifts for alkanes can be very similar, leading to complex, overlapping

multiplets. The values presented are approximate and can vary based on the solvent and

spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

Carbon Chemical Shift (δ, ppm)

C1 & C7 ~ 14.2

C4-CH₃ ~ 19.5

C2 & C6 ~ 23.2

C3 & C5 ~ 30.0

C4 ~ 32.5

Infrared (IR) Spectroscopy
Frequency (cm⁻¹) Vibration Type Intensity

2955-2850 C-H stretch (alkane) Strong

1465 -CH₂- bend (scissoring) Medium

1378 -CH₃ bend (symmetric) Medium

Mass Spectrometry (MS)
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Mass-to-Charge Ratio
(m/z)

Relative Abundance (%) Proposed Fragment

114 Low [M]⁺ (Molecular Ion)

99 Moderate [M - CH₃]⁺

85 Moderate [M - C₂H₅]⁺

71 High [M - C₃H₇]⁺

57 Very High (Base Peak) [C₄H₉]⁺

43 High [C₃H₇]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 4-Methylheptane (typically 5-25 mg) is prepared in a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(0 ppm).

¹H NMR Spectroscopy Protocol: A proton NMR spectrum is typically acquired on a 300, 400, or

500 MHz spectrometer. A standard one-pulse sequence is used. Key acquisition parameters

include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same

spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each

unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to

thousands) and a longer relaxation delay may be necessary to obtain a spectrum with an

adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
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Sample Preparation: For a neat liquid sample like 4-Methylheptane, the simplest method is to

place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

FTIR Spectroscopy Protocol: The spectrum is recorded using a Fourier-Transform Infrared

(FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the

sample is placed in the beam path, and the sample spectrum is acquired. The final spectrum is

typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹. The data is presented as a plot

of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization: For volatile compounds like 4-Methylheptane, Gas

Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The sample is injected

into a gas chromatograph, where it is vaporized and separated from other components. The

separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common

method where the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis Protocol: The resulting ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the

abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus

m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Methylheptane.
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Caption: General workflow for spectroscopic analysis of 4-Methylheptane.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylheptane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211382#spectroscopic-data-of-4-methylheptane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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